Desmethyl Ranolazine-D-Glucuronide
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Overview
Description
Desmethyl Ranolazine-D-Glucuronide is a metabolite of Ranolazine, a drug primarily used for the treatment of chronic angina. This compound is a complex carbohydrate that has been modified with methyl groups and glycosylation . It is a fluorinated synthetic compound with the molecular formula C29H39N3O10 and a molecular weight of 589.65 g/mol .
Preparation Methods
The preparation of Desmethyl Ranolazine-D-Glucuronide involves synthetic routes that include glycosylation and methylation reactions. The compound is typically synthesized through a series of chemical reactions that modify the sugar and carbohydrate structures . Industrial production methods often involve high-performance liquid chromatography (HPLC) and other chromatographic techniques to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Desmethyl Ranolazine-D-Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Desmethyl Ranolazine-D-Glucuronide has several scientific research applications. In chemistry, it is used as a reference standard for analytical methods such as HPLC and mass spectrometry . In biology and medicine, it is studied for its pharmacokinetics and tissue distribution, particularly in relation to its parent compound, Ranolazine . The compound is also used in research related to cardiovascular diseases, as it helps in understanding the metabolism and effects of Ranolazine .
Mechanism of Action
The mechanism of action of Desmethyl Ranolazine-D-Glucuronide is closely related to that of Ranolazine. Ranolazine inhibits the late sodium current in cardiac cells, which reduces sodium overload and ameliorates disturbed ion homeostasis . This action helps in relieving angina symptoms and has anti-arrhythmic effects . The molecular targets and pathways involved include the inhibition of sodium channels and the subsequent reduction in intracellular calcium levels .
Comparison with Similar Compounds
Desmethyl Ranolazine-D-Glucuronide is unique compared to other similar compounds due to its specific modifications and glycosylation. Similar compounds include other metabolites of Ranolazine and glycosylated derivatives of other anti-anginal drugs . The uniqueness of this compound lies in its specific structure and the resulting pharmacokinetic properties .
Biological Activity
Desmethyl ranolazine-D-glucuronide is a significant metabolite of ranolazine, an FDA-approved medication primarily used for the treatment of chronic angina. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanism of action, and clinical implications based on diverse research findings.
Overview of Ranolazine and Its Metabolites
Ranolazine functions by inhibiting the late sodium current in cardiac myocytes, which reduces intracellular sodium and calcium levels, ultimately decreasing myocardial oxygen consumption without significantly affecting heart rate or blood pressure. The metabolism of ranolazine is complex, involving extensive hepatic processing predominantly through cytochrome P450 enzymes, particularly CYP3A4, leading to various metabolites including this compound .
Pharmacokinetics
Absorption and Distribution:
- Ranolazine reaches peak plasma concentration within 2 to 6 hours after administration.
- The volume of distribution ranges from 85 to 180 L, indicating extensive tissue distribution .
Metabolism:
- This compound is formed through glucuronidation, a phase II metabolic pathway. This conjugation process aids in the elimination of ranolazine and its metabolites from the body .
- The primary metabolic pathways involve CYP3A4 and UGT2B7 enzymes, with this compound being one of the key metabolites identified in human plasma .
Biological Activity
Mechanism of Action:
this compound retains some pharmacological properties of its parent compound. It continues to exert antianginal effects by modulating sodium and calcium currents in cardiac tissues. This modulation leads to:
Clinical Implications:
Research indicates that ranolazine and its metabolites may also influence glycemic control in patients with type 2 diabetes. In clinical trials, ranolazine has shown a reduction in HbA1c levels among diabetic patients, suggesting potential benefits beyond angina management .
Case Studies and Clinical Trials
Several pivotal studies have highlighted the efficacy of ranolazine and its metabolites:
Properties
Molecular Formula |
C29H39N3O10 |
---|---|
Molecular Weight |
589.6 g/mol |
IUPAC Name |
6-[2-[3-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-2-hydroxypropoxy]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C29H39N3O10/c1-17-6-5-7-18(2)23(17)30-22(34)15-32-12-10-31(11-13-32)14-19(33)16-40-20-8-3-4-9-21(20)41-29-26(37)24(35)25(36)27(42-29)28(38)39/h3-9,19,24-27,29,33,35-37H,10-16H2,1-2H3,(H,30,34)(H,38,39) |
InChI Key |
YLNYEZQRRIKMQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
Origin of Product |
United States |
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